molecular formula C14H22O4S B14208619 4-(Benzenesulfonyl)-1-butoxybutan-2-OL CAS No. 828921-95-5

4-(Benzenesulfonyl)-1-butoxybutan-2-OL

Cat. No.: B14208619
CAS No.: 828921-95-5
M. Wt: 286.39 g/mol
InChI Key: PVQWVUUDYUIBCE-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-butoxybutan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives These compounds are known for their versatile applications in organic synthesis and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-butoxybutan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-butoxybutan-2-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-butoxybutan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-1-butoxybutan-2-OL has a wide range of applications in scientific research, including:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-butoxybutan-2-OL involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often mediated by the formation of a sulfonyl-enzyme complex, which can be stable for extended periods.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.

    4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as an enzyme inhibitor.

    Benzenesulfonic acid: A simpler sulfonyl compound with applications in detergents and pharmaceuticals.

Uniqueness

4-(Benzenesulfonyl)-1-butoxybutan-2-OL is unique due to the presence of both benzenesulfonyl and butoxybutanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

828921-95-5

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-butoxybutan-2-ol

InChI

InChI=1S/C14H22O4S/c1-2-3-10-18-12-13(15)9-11-19(16,17)14-7-5-4-6-8-14/h4-8,13,15H,2-3,9-12H2,1H3

InChI Key

PVQWVUUDYUIBCE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CCS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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